![molecular formula C12H12O2 B1599813 (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol CAS No. 43210-74-8](/img/structure/B1599813.png)
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Overview
Description
Synthesis Analysis
The synthesis of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol involves several methods. One common approach is the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles . This method allows for the introduction of the (2-naphthyl)methylene group with high enantioselectivity. Notably, this reaction occurs even with pro-nucleophiles possessing high pKa values (approximately 34 in DMSO) .
Scientific Research Applications
Chiral Modifier in Hydrogenation Reactions :
- 1-Naphthyl-1,2-ethanediol (NED) has been identified as a useful modifier in the hydrogenation of certain ketones under mild conditions. It's the first effective chiral nonamine-type modifier of platinum for enantioselective hydrogenation of activated ketones. The enantiodifferentiation is attributed to interactions involving hydrogen bonding between the keto-carbonyl O atom and one or two OH groups of NED (Marinas, Mallát, & Baiker, 2004).
Catalyst in Oxidation Reactions :
- Diamine derivatives of this compound, specifically 1,2-di(1-naphthyl)-1,2-ethanediamine (NEDA), have been used to catalyze the oxidation of alcohols using TBHP as an oxidant. This shows high activity towards secondary benzyl and cycloaliphatic secondary alcohols (Al-Hunaiti et al., 2014).
Formation of Cocrystals in Molecular Structures :
- The compound has been involved in forming cocrystals with azanaphthalenes, providing insights into binding motifs consisting of strong O−H···N hydrogen bonds and C−H···π interactions. These interactions are crucial in understanding molecular structures and interactions (Olenik, Boese, & Sustmann, 2003).
Asymmetric Synthesis and Chiral Analysis :
- Asymmetric synthesis using derivatives of this compound has been studied for creating chiral vicinal diols. Such syntheses are significant in the production of optically active compounds, which are essential in various areas of chemistry and pharmacology (Yong, 2002).
Studies in Organic Synthesis and Chemical Reactions :
- Various research works have explored its utility in different organic synthesis processes and chemical reactions, including the Ullmann coupling reaction and oxidation processes by certain enzymes (Miyano et al., 1984), (Lee & Gibson, 1996).
properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473080 | |
Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
CAS RN |
43210-74-8 | |
Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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